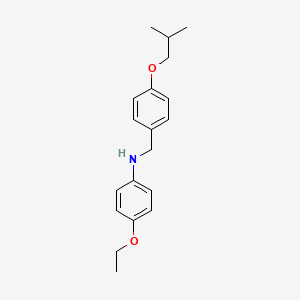
4-Ethoxy-N-(4-isobutoxybenzyl)aniline
Descripción general
Descripción
4-Ethoxy-N-(4-isobutoxybenzyl)aniline is an organic compound that belongs to the class of anilines. It contains both amine (-NH2) and phenyl (-C6H5) groups. The molecular formula of this compound is C19H25NO2, and it has a molecular weight of 299.41 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(4-isobutoxybenzyl)aniline typically involves multiple reaction steps. One common synthetic route starts with the reaction of 4-isobutoxybenzyl chloride with aniline to produce 4-isobutoxyphenylaniline. This intermediate is then further reacted with ethyl chloroformate to yield this compound. The compound can be purified using methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-N-(4-isobutoxybenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxy-N-(4-isobutoxybenzyl)aniline has several applications in scientific research, including:
Biology: The compound is used in biochemical studies to understand enzyme interactions and inhibition mechanisms.
Medicine: Research involving this compound contributes to the development of potential therapeutic agents for managing diabetes and related conditions.
Industry: It is utilized in the production of various chemical products and intermediates for further research and development.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-N-(4-isobutoxybenzyl)aniline involves its interaction with specific molecular targets, such as the aldose reductase enzyme. By inhibiting this enzyme, the compound helps to prevent the conversion of glucose to sorbitol, a process that contributes to diabetic complications. The molecular pathways involved include the binding of the compound to the active site of the enzyme, thereby blocking its activity and reducing the formation of harmful by-products.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-N-(4-methoxybenzyl)aniline: Similar in structure but with a methoxy group instead of an isobutoxy group.
4-Ethoxy-N-(4-butoxybenzyl)aniline: Contains a butoxy group instead of an isobutoxy group.
4-Ethoxy-N-(4-propoxybenzyl)aniline: Features a propoxy group in place of the isobutoxy group.
Uniqueness
4-Ethoxy-N-(4-isobutoxybenzyl)aniline is unique due to its specific combination of ethoxy and isobutoxy groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research applications, particularly in the study of enzyme inhibition and the development of therapeutic agents.
Propiedades
IUPAC Name |
4-ethoxy-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-18-11-7-17(8-12-18)20-13-16-5-9-19(10-6-16)22-14-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWPPFVJXUAPQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)
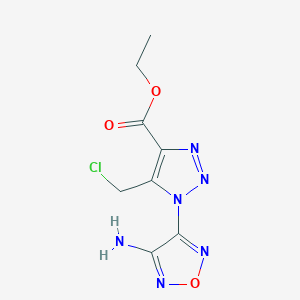
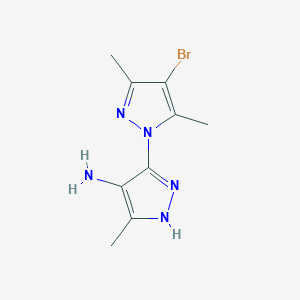
![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)
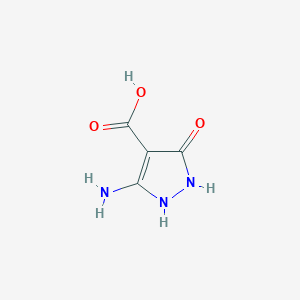
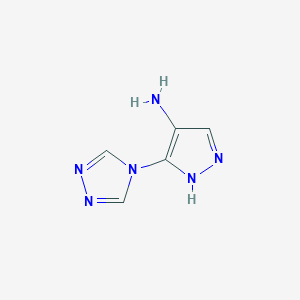
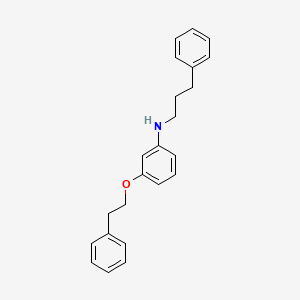
![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)
![2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385256.png)

![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)
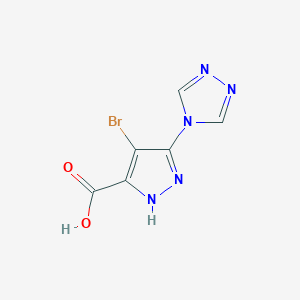
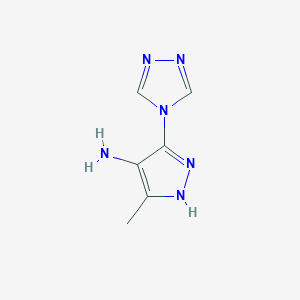
![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)
